(S)-Binapine
Overview
Description
(S)-Binapine is a chiral compound that belongs to the family of 2-amino-1,2-diphenylethanes. It is a versatile molecule that has been used in various scientific research applications. The compound has been synthesized using different methods and has shown promising results in different fields of research.
Scientific Research Applications
- (S)-Binapine is widely employed as a chiral ligand in asymmetric catalysis. It forms complexes with transition metals (such as rhodium, palladium, and iridium) to catalyze enantioselective reactions. These reactions include asymmetric hydrogenation, allylic substitution, and cycloadditions. The chiral environment created by (S)-Binapine enhances the selectivity of these transformations .
- Researchers utilize (S)-Binapine in the synthesis of complex organic molecules. Its ability to control stereochemistry during bond-forming reactions makes it valuable for constructing chiral centers. For instance, it facilitates the synthesis of natural products, pharmaceutical intermediates, and functional materials .
- In coordination chemistry, (S)-Binapine acts as a bridging ligand between metal centers. These metal complexes exhibit unique properties, such as luminescence, magnetic behavior, and catalytic activity. Researchers explore these complexes for potential applications in materials science and catalysis .
- (S)-Binapine participates in supramolecular assemblies due to its helical structure. These assemblies involve non-covalent interactions, such as hydrogen bonding and π-π stacking. Researchers investigate these supramolecular architectures for applications in molecular recognition, drug delivery, and nanotechnology .
- Chiral chromatography columns containing (S)-Binapine-based stationary phases enable the separation of enantiomers. These columns find use in pharmaceutical analysis, environmental monitoring, and quality control. The chiral recognition properties of (S)-Binapine enhance the resolution of closely related compounds .
- Researchers explore (S)-Binapine derivatives for their potential as chiral dopants in liquid crystals. These materials exhibit unique optical properties and are relevant for display technologies. Additionally, (S)-Binapine-containing polymers contribute to chirality-induced helical structures in materials .
Asymmetric Catalysis
Organic Synthesis
Coordination Chemistry
Supramolecular Chemistry
Chiral Separations
Materials Science
properties
IUPAC Name |
(12S)-13-tert-butyl-12-[(12S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2/c1-51(2,3)53-31-37-25-23-33-15-7-11-19-39(33)45(37)47-41-21-13-9-17-35(41)27-29-43(47)49(53)50-44-30-28-36-18-10-14-22-42(36)48(44)46-38(32-54(50)52(4,5)6)26-24-34-16-8-12-20-40(34)46/h7-30,49-50H,31-32H2,1-6H3/t49-,50-,53?,54?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMFQIWDFKIXGQ-KUSQLHRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1CC2=C(C3=CC=CC=C3C=C2)C4=C(C1C5C6=C(C7=CC=CC=C7C=C6)C8=C(CP5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P1CC2=C(C3=CC=CC=C3C=C2)C4=C([C@H]1[C@@H]5C6=C(C7=CC=CC=C7C=C6)C8=C(CP5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735201 | |
Record name | (12S)-13-tert-butyl-12-[(12S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 66557332 | |
CAS RN |
528854-26-4 | |
Record name | (12S)-13-tert-butyl-12-[(12S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (S)-Binapine a desirable ligand for asymmetric catalysis?
A1: (S)-Binapine possesses several characteristics that make it attractive for asymmetric catalysis:
- Chirality: As a chiral molecule, (S)-Binapine can induce chirality in the products of catalytic reactions, leading to the formation of enantiomerically enriched compounds. []
- Strong Coordination: The phosphorus atoms in (S)-Binapine readily coordinate to transition metals like rhodium and nickel, forming stable complexes. These complexes act as efficient catalysts for various transformations. [, ]
- Steric Environment: The bulky 1,1-dimethylethyl groups on the (S)-Binapine scaffold create a sterically hindered environment around the metal center. This steric control plays a crucial role in achieving high enantioselectivity during catalysis. []
Q2: How does (S)-Binapine influence the catalytic activity and selectivity in asymmetric hydrogenation reactions?
A2: (S)-Binapine-metal complexes, particularly those with rhodium(I), demonstrate exceptional enantioselectivity in homogeneous asymmetric hydrogenation reactions. [] For example, a nickel/(S)-Binapine complex efficiently catalyzed the asymmetric hydrogenation of β-acetylamino vinylsulfones, achieving excellent yields and enantioselectivities (up to 95% yields and >99% ee). [] This high selectivity likely arises from the specific interactions between the substrate and the chiral environment created by the (S)-Binapine ligand around the metal center.
Q3: What are the structural characteristics of (S)-Binapine?
A3:
- Molecular Formula: C52H48P2 []
- Molecular Weight: 734.89 g/mol []
- Structure: (3R,3′R,4S,4′S,11bS,11′bS)‐4,4′‐Bis(1,1‐dimethylethyl)‐4,4′,5,5′‐tetrahydro‐3,3′‐bi‐3H‐dinaphtho[2,1‐c:1′,2′‐e]phosphepin []
- Spectroscopic Data: Characterized by NMR spectroscopy and optical rotation. []
Q4: How is (S)-Binapine synthesized?
A4: (S)-Binapine is synthesized from enantiomerically pure (S)-2,2′-dimethylbinaphthyl. The synthesis involves a multi-step process including double metalation, reaction with a chlorophosphine, sulfurization, coupling, and desulfurization to yield the final product. []
Q5: What are the safety considerations associated with handling (S)-Binapine?
A5: While (S)-Binapine exhibits some stability in air, it is generally considered air-sensitive and should be handled and stored under an inert atmosphere. [] Detailed toxicity data are not readily available.
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